Methyl 4-chlorobutyrate Methyl 4-chlorobutyrate
Brand Name: Vulcanchem
CAS No.: 3153-37-5
VCID: VC21187243
InChI: InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
SMILES: COC(=O)CCCCl
Molecular Formula: C5H9ClO2
Molecular Weight: 136.58 g/mol

Methyl 4-chlorobutyrate

CAS No.: 3153-37-5

Cat. No.: VC21187243

Molecular Formula: C5H9ClO2

Molecular Weight: 136.58 g/mol

* For research use only. Not for human or veterinary use.

Methyl 4-chlorobutyrate - 3153-37-5

Specification

CAS No. 3153-37-5
Molecular Formula C5H9ClO2
Molecular Weight 136.58 g/mol
IUPAC Name methyl 4-chlorobutanoate
Standard InChI InChI=1S/C5H9ClO2/c1-8-5(7)3-2-4-6/h2-4H2,1H3
Standard InChI Key ZZUYIRISBMWFMV-UHFFFAOYSA-N
SMILES COC(=O)CCCCl
Canonical SMILES COC(=O)CCCCl
Boiling Point 175.0 °C

Introduction

Basic Information and Identification

Methyl 4-chlorobutyrate, also known as methyl 4-chlorobutanoate or 4-chlorobutyric acid methyl ester, is an organic compound with a chlorine atom at the 4-position of a butyrate chain. The compound is characterized by specific chemical identifiers that distinguish it from related compounds.

Chemical Identifiers and Nomenclature

The chemical structure of methyl 4-chlorobutyrate consists of a methyl ester group attached to a 4-carbon chain with a terminal chlorine atom. The following table presents the key identification parameters for this compound:

ParameterValue
CAS Number3153-37-5
Molecular FormulaC₅H₉ClO₂
Molecular Weight136.575 g/mol
SMILES NotationCOC(=O)CCCCl
InChI KeyZZUYIRISBMWFMV-UHFFFAOYSA-N
MDL NumberMFCD00001003
PubChem CID76612

The compound is known by several synonyms in scientific literature and commercial contexts, including γ-chlorobutyric acid methyl ester, methyl ω-chlorobutyrate, 4-chlorobutanoic acid methyl ester, and butanoic acid, 4-chloro-, methyl ester .

Physical and Chemical Properties

Methyl 4-chlorobutyrate exhibits distinctive physical and chemical properties that determine its behavior in various reactions and applications. These properties are crucial for understanding its reactivity, handling requirements, and potential uses.

Physical Properties

The physical properties of methyl 4-chlorobutyrate are summarized in the following table:

PropertyValue
Physical State (20°C)Colorless to almost colorless clear liquid
Density1.125 g/cm³
Boiling Point175-176°C
Flash Point59°C (138°F)
Refractive Index1.432
Melting Point-60°C to -58°C

These physical characteristics indicate that methyl 4-chlorobutyrate is a liquid at room temperature with a relatively high boiling point .

Chemical Properties and Reactivity

Methyl 4-chlorobutyrate has specific chemical properties that influence its reactivity and applications:

  • It is slightly soluble in water but highly soluble in organic solvents such as ethanol .

  • The compound is highly flammable, with a flash point of 59°C .

  • It reacts with water to give off heat and may produce toxic gas under prolonged exposure to fire or heat .

  • The compound is unstable under strong alkaline conditions, which affects its storage and handling requirements .

  • Its reactivity is primarily determined by the chlorine functional group, which makes it suitable for nucleophilic substitution reactions .

Synthesis Methods

Several methods have been developed for the synthesis of methyl 4-chlorobutyrate, with variations in starting materials, catalysts, reaction conditions, and yields. The choice of synthesis method depends on factors such as scale, available resources, and desired purity.

Traditional Synthesis Methods

Traditional methods for synthesizing methyl 4-chlorobutyrate typically involve chlorination reactions:

  • Using zinc chloride as a catalyst and thionyl chloride as the chlorinating agent for γ-butyrolactone .

  • A method using hydrogen chloride under pressure (2 MPa, 120°C), which yields 60-95% of the product but requires harsh conditions and generates difficult-to-handle waste gases .

Improved Synthesis Method

An improved synthesis method using γ-butyrolactone, methanol, and phosphorus trichloride with an acidic catalyst has been developed, offering several advantages over traditional methods:

The reaction sequence involves:

  • Addition of γ-butyrolactone, methanol, and an acidic catalyst (zinc chloride or concentrated sulfuric acid) to a reactor.

  • Dropwise addition of phosphorus trichloride at 30-60°C under normal pressure.

  • Continued reaction for 0.5-2 hours after the addition is complete.

  • Post-processing by reduced pressure distillation (25 mm Hg, 80-85°C) to obtain the final product .

The reaction parameters and conditions for this improved method are summarized in the table below:

ParameterValue/Range
Temperature30-60°C
PressureNormal atmospheric pressure
Molar Ratio (γ-butyrolactone:methanol)1:2-5
Molar Ratio (γ-butyrolactone:PCl₃)1:0.35-1
Catalyst Amount1-5% of γ-butyrolactone molar amount
Reaction Time0.5-2 hours after PCl₃ addition
Distillation Temperature80-85°C (at 25 mm Hg)
YieldUp to 93.4%
Product PurityUp to 99.1%

This improved method offers several advantages:

  • Mild reaction conditions

  • Simple process and post-treatment

  • Environmentally friendly raw materials

  • Reduced waste generation

  • Fast reaction speed with high and stable yields

Applications and Uses

Methyl 4-chlorobutyrate has various important applications in different industries due to its reactive chlorine group and ester functionality.

Pharmaceutical Applications

In the pharmaceutical industry, methyl 4-chlorobutyrate serves as:

  • A key intermediate in the synthesis of cyclopropylamine, which is further used to produce:

    • Quinolone antibacterial drugs (ciprofloxacin, sparfloxacin, temafloxacin, and balofloxacin) .

    • Antiparasitic drugs containing the N-cyclopropyl-1,3,5-triazine-2,4,6-triamine structure .

  • A versatile building block for various pharmaceutical compounds due to its reactive chlorine atom that can undergo nucleophilic substitution reactions .

Industrial Applications

Beyond pharmaceuticals, methyl 4-chlorobutyrate is utilized in:

  • The production of industrial dye intermediates .

  • The synthesis of agricultural chemicals, including:

    • Herbicides such as 6-cyclopropylamino-2-chloro-s-triazine, cyclopropylchlor, cyprozine, and cyprodinil .

    • Insecticides containing 2-cyclopropylamino-4,6-diamino-tripyran structures .

Research and Development

The compound is also used in research and development:

  • As a model compound for studying esterification and nucleophilic substitution reactions.

  • In the development of new synthetic methodologies.

  • As a precursor for more complex molecules containing the chlorobutanoate motif .

AspectDetails
GHS PictogramWarning
Hazard ClassificationFlammable liquid (Category 3)
Hazard StatementsH226: Flammable liquid and vapor
Signal WordWarning

Additional hazards include:

  • Skin irritation

  • Serious eye irritation

  • Potential to produce toxic gas with prolonged exposure to fire or heat

  • Heat generation upon reaction with water

Transport Information

For transportation purposes, methyl 4-chlorobutyrate is classified as follows:

ParameterClassification
UN NumberUN3272
Hazard Class3
Packing GroupIII

These classifications are essential for ensuring safe transportation of the compound according to international regulations .

Analytical Methods

Various analytical methods have been developed for the detection and quantification of methyl 4-chlorobutyrate, particularly for trace analysis in pharmaceutical products.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

A validated GC-MS method has been developed for the detection of trace levels of methyl 4-chlorobutyrate in Nucleoside Reverse Transcriptase Inhibitor (NRTI) drugs:

  • The method utilizes a capillary GC column with a 100% dimethyl polysiloxane stationary phase.

  • Detection is performed in Selective Ion Monitoring (SIM) mode with an Electron Impact (EI) source.

  • Methanol is used as a diluent with a dissolve-and-injection approach for sample introduction in split mode .

The analytical performance parameters for this method are summarized in the following table:

ParameterValue
Linearity Range1.0 to 3.75 ppm (LOQ to 150%)
Correlation Coefficient>0.99
Limit of Detection (LOD)0.3 ppm
Limit of Quantitation (LOQ)1.0 ppm
Recovery at LOQ Level94.4%
Recovery at 50% of Standard Level93.2%
Recovery at Standard Level106.34%
Recovery at 150% of Standard Level89.86%

This analytical method is valuable for quality control in pharmaceutical manufacturing, ensuring that methyl 4-chlorobutyrate impurities are monitored at trace levels in drug products .

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